(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol
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Overview
Description
(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol is an organic compound characterized by the presence of a naphthalene ring attached to a propane-1,2-diol moiety via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol typically involves the reaction of naphthalene derivatives with appropriate diol precursors. One common method includes the use of naphthalen-1-ylmethanol and epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield naphthalen-1-ylmethoxyacetone, while reduction of the naphthalene ring can produce tetrahydronaphthalen-1-ylmethoxypropane-1,2-diol.
Scientific Research Applications
(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol involves its interaction with specific molecular targets. The naphthalene ring can intercalate with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-[(Phenyl)methoxy]propane-1,2-diol: Similar structure but with a phenyl ring instead of a naphthalene ring.
(2R)-3-[(Benzyl)methoxy]propane-1,2-diol: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in (2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
CAS No. |
868635-31-8 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(2R)-3-(naphthalen-1-ylmethoxy)propane-1,2-diol |
InChI |
InChI=1S/C14H16O3/c15-8-13(16)10-17-9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13,15-16H,8-10H2/t13-/m1/s1 |
InChI Key |
FWVQYIGNNATVQP-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC[C@@H](CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COCC(CO)O |
Origin of Product |
United States |
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